6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one
Description
Historical Context of Tetrahydroquinoline Derivatives in Organic Chemistry
The historical development of tetrahydroquinoline chemistry traces its origins to fundamental work in quinoline synthesis dating back to the late 19th century. In 1880, Czech chemist Zdenko Hans Skraup introduced the seminal Skraup reaction, which provided access to quinoline derivatives through the condensation of aniline with glycerol under acidic conditions with an oxidizing agent. This foundational work established quinolines as accessible synthetic targets and paved the way for subsequent investigations into their saturated analogs.
The evolution toward tetrahydroquinoline derivatives gained momentum through the recognition that partial reduction of quinoline cores could provide enhanced biological activity and improved pharmacological properties. The Conrad-Limpach reaction, reported in 1887, demonstrated an alternative approach to quinoline construction using beta-ketoesters as annulation partners, yielding 2- and 3-substituted quinolin-4-ols. These early methodologies highlighted the importance of systematic structural variation in heterocyclic chemistry.
| Historical Milestone | Year | Key Innovation | Impact on Tetrahydroquinoline Chemistry |
|---|---|---|---|
| Skraup Reaction | 1880 | Aniline-glycerol condensation | Established quinoline accessibility |
| Conrad-Limpach Method | 1887 | Beta-ketoester cyclization | Alternative quinoline synthesis |
| Doebner Method | 1887 | Aldehyde-pyruvic acid condensation | 2-substituted quinoline access |
| Povarov Reaction | 1963 | Cycloaddition approach | Direct tetrahydroquinoline formation |
The twentieth century witnessed significant advances in tetrahydroquinoline synthesis through the development of reduction-based approaches. Bunce and co-workers introduced practical domino reactions for tetrahydroquinoline generation, featuring reduction-reductive amination strategies under hydrogenation conditions. These methods demonstrated remarkable efficiency, achieving 93-98% yields through multi-step sequences involving catalytic reduction of nitro groups, cyclic imine formation, and subsequent reduction to yield the desired tetrahydroquinoline products.
Modern synthetic approaches have embraced the concept of one-pot methodologies to streamline tetrahydroquinoline preparation. The development of Meldrum's acid-assisted cyclization represents a contemporary advancement that eliminates the need for intermediate isolation while extending the range of accessible substituents. This methodology achieves desired tetrahydroquinolone cores within several hours under mild conditions, demonstrating yields superior to previously published protocols and enabling functionalization at the 4-position with alkyl substituents.
Contemporary research has also explored metal-catalyzed oxidative cyclization approaches, as exemplified by the Fujita group's use of dichloro(pentamethylcyclopentadienyl)iridium(III) dimer for converting amino alcohols to tetrahydroquinolines. These catalytic systems operate through innovative mechanisms involving alcohol oxidation to aldehydes, followed by intramolecular imine formation and subsequent reduction, demonstrating the continued evolution of synthetic methodology in this field.
Significance of Amino and Ethyl Substituents in Heterocyclic Systems
The incorporation of amino and ethyl substituents into the tetrahydroquinoline framework of this compound creates a unique combination of electronic and steric effects that profoundly influence molecular behavior. The amino group positioned at the 6-location introduces significant electron-donating character to the aromatic ring system, while simultaneously providing a site for hydrogen bonding interactions and potential further chemical modification. This positioning places the amino functionality in a location where it can participate in resonance stabilization with the benzene ring while remaining spatially removed from the lactam carbonyl.
The ethyl substituent attached to the nitrogen atom of the lactam ring serves multiple structural and electronic roles within the molecular architecture. Unlike hydrogen or smaller alkyl groups, the ethyl moiety provides moderate steric bulk that can influence conformational preferences and molecular recognition events. The electron-donating nature of the ethyl group also modulates the electrophilicity of the adjacent carbonyl carbon, potentially affecting the compound's reactivity in nucleophilic addition reactions or metal coordination processes.
| Substituent | Position | Electronic Effect | Steric Impact | Chemical Reactivity |
|---|---|---|---|---|
| Amino Group | 6-position | Strong electron donation | Minimal steric hindrance | High nucleophilicity, H-bonding |
| Ethyl Group | 1-position | Moderate electron donation | Moderate steric bulk | Alkyl reactivity, conformational influence |
| Carbonyl | 2-position | Electron withdrawal | Planar geometry | Electrophilic character, metal binding |
The presence of both amino and ethyl functionalities enables diverse chemical transformations that expand the synthetic utility of this tetrahydroquinoline derivative. The amino group can participate in condensation reactions, acylation processes, and alkylation procedures, while the ethyl substituent provides opportunities for oxidative modifications or elimination reactions under appropriate conditions. The combination of these functionalities within a single molecular framework creates a versatile platform for accessing more complex heterocyclic structures.
Comparative analysis with related tetrahydroquinoline derivatives reveals the unique positioning that this compound occupies within this structural family. Similar compounds such as 6-amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one demonstrate how variations in substitution patterns can significantly alter molecular properties and potential applications. The specific combination of 6-amino and 1-ethyl substitution creates distinct electronic and steric environments that differentiate this compound from its structural analogs.
The significance of these substituents extends beyond their individual contributions to encompass their collective impact on molecular conformation and intermolecular interactions. The amino group's capacity for hydrogen bonding, combined with the conformational flexibility introduced by the ethyl substituent, creates opportunities for specific molecular recognition events and directed assembly processes. These characteristics position this compound as a valuable building block for the construction of more complex molecular architectures in synthetic chemistry applications.
Properties
IUPAC Name |
6-amino-1-ethyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-13-10-5-4-9(12)7-8(10)3-6-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLRYSSROUZRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Reduction Routes via 3,4-Dihydroquinolin-2(1H)-one Intermediates
One common synthetic approach starts from 3,4-dihydroquinolin-2(1H)-one derivatives. The key steps include:
Alkylation : The nitrogen at position 1 of the quinolinone ring is alkylated using alkyl halides such as chloroalkylamine hydrochlorides in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as a base at room temperature. This yields N-alkylated intermediates.
Reduction of Nitro Groups : Nitro-substituted intermediates are reduced to anilines using catalytic hydrogenation (Pd/C under hydrogen atmosphere) or catalytic Raney nickel with hydrazine hydrate.
Coupling Reactions : The resulting amines are coupled with thiophene-2-carbimidothioate hydroiodide under mild conditions in ethanol to obtain final products with the tetrahydroquinoline core.
Alternative Reductions : For amides, reductions with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or with borane (1 M in THF) at room temperature provide tetrahydroquinoline derivatives with acyclic side chains.
This method allows for the introduction of various alkyl groups and functionalization at different positions on the tetrahydroquinoline scaffold, including the preparation of 6-amino-1-ethyl derivatives through selective alkylation and reduction steps.
Meldrum’s Acid-Assisted One-Pot Synthesis via Enaminones
A novel and efficient method involves the use of Meldrum’s acid derivatives to facilitate a two-step reaction sequence:
Step 1: Formation of Enaminones
Enaminones are reacted with acyl Meldrum’s acids to form intermediates without the need for isolation.Step 2: Electrophilic Cyclization
The reaction mixture is then subjected to electrophilic cyclization using reagents such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (TsOH) in toluene, typically heated to boiling for several hours.
This one-pot approach yields tetrahydroquinolin-2-one derivatives, including 6-amino substituted variants, with moderate yields (15–32%). The method is advantageous because it shortens synthesis time, avoids intermediate isolation, and allows functionalization at the 4-position with alkyl substituents. The presence of carbonyl groups at position 5 further enables additional modifications.
However, the method shows limitations when strong electron-donating groups (EDG) are present, which can lead to alternative reaction pathways such as intermolecular condensations instead of the desired intramolecular cyclization.
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Enaminone + Acyl Meldrum’s acid | Room temperature, no isolation | Intermediate formation | - |
| Electrophilic cyclization (PPA or TsOH) | Boiling, 6 hours | Tetrahydroquinolin-2-one derivatives | 15–32% |
This method is generalizable and has been demonstrated with various substituents, making it a versatile approach for synthesizing tetrahydroquinoline cores including 6-amino-1-ethyl derivatives.
Functionalization via O-Alkylation and Hydrazide Formation
Another synthetic route involves:
Starting Material : 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.
O-Alkylation : The hydroxyl group is activated by bases such as potassium carbonate or triethylamine in tetrahydrofuran (THF) with a catalytic amount of dimethylformamide (DMF). Ethyl 2-bromoacetate is then added dropwise to form ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate.
Hydrazide Formation : The ester is refluxed with hydrazine hydrate in ethanol to yield the corresponding acetohydrazide.
Further Derivatization : Hydrazides react with aldehydes or ketones in ethanol under reflux with acetic acid catalyst to form hydrazone derivatives.
Although this method is primarily used for synthesizing hydrazone derivatives linked to the tetrahydroquinoline core, it demonstrates the versatility of functional group transformations at the 6-position, which can be adapted for amino substitution and ethylation at nitrogen.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation & Reduction of 3,4-dihydroquinolin-2(1H)-one | 3,4-dihydroquinolin-2(1H)-one, chloroalkylamines | K2CO3, Pd/C or Raney Ni, LiAlH4, Borane | Room temp for alkylation; catalytic hydrogenation; THF for reductions | Selective functionalization; broad scope for side chains | Multi-step; requires handling of strong reducing agents |
| Meldrum’s Acid One-Pot Synthesis | Enaminones, acyl Meldrum’s acids | PPA or TsOH | Boiling, 6 h | One-pot; no intermediate isolation; functionalization at multiple sites | Lower yields with strong EDG; sensitive to substituent effects |
| O-Alkylation and Hydrazide Formation | 6-hydroxy-3,4-dihydroquinolin-2(1H)-one | K2CO3 or TEA, ethyl 2-bromoacetate, hydrazine hydrate | Reflux in THF and ethanol | Enables diverse functional derivatives | Mainly for hydrazone derivatives; indirect for amino-ethyl derivatives |
Chemical Reactions Analysis
Amino Group (Position 6)
-
Nucleophilic Substitution : Reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides.
-
Example: Reaction with acetyl chloride yields N-acetyl-6-amino-1-ethyltetrahydroquinolin-2-one.
-
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Diazotization : Forms diazonium salts under acidic NaNO₂, enabling coupling with phenols or amines .
Ketone Group (Position 2)
-
Condensation Reactions : Forms Schiff bases with primary amines.
-
Example: Reaction with benzylamine produces imine derivatives.
-
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Reduction : NaBH₄ reduces the ketone to a secondary alcohol, yielding 2-hydroxy-1-ethyltetrahydroquinolin-6-amine.
Stability and Reaction Conditions
Mechanistic Insights
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Electrophilic Cyclization : Acyl Meldrum’s acids act as electrophiles, attacking the enaminone’s β-carbon to initiate ring closure (Fig. 2A) .
-
Exception Pathway : Strong electron-donating groups (EDGs) on the acyl group divert the reaction toward intermolecular condensation instead of cyclization .
Comparative Analysis of Synthetic Routes
Scientific Research Applications
Medicinal Chemistry
6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its derivatives are being explored for various therapeutic potentials:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of multi-drug resistant bacteria. A study demonstrated that it not only inhibited bacterial growth but also showed synergistic effects when used in combination with traditional antibiotics like amoxicillin .
- Anticancer Properties : In preclinical studies involving mice implanted with human cancer cells, the compound showed a marked reduction in tumor size compared to control groups. This suggests its potential as an effective therapeutic agent in cancer treatment .
Biological Research
The compound's interaction with biological systems is of particular interest:
- Mechanism of Action : The amino group and the quinolinone core are believed to facilitate binding to specific enzymes or receptors within cells, modulating their activity. This interaction can lead to various biological responses depending on the target .
- Potential Drug Development : The unique structural features make it a candidate for drug development aimed at treating infections and cancers. Its derivatives are being designed to enhance efficacy and reduce side effects .
Industrial Applications
In addition to its medicinal uses, this compound has potential applications in industrial chemistry:
- Synthesis of New Materials : The compound can be utilized in the development of new materials through chemical processes that leverage its heterocyclic structure. This includes the creation of polymers and other advanced materials .
Study on Antimicrobial Efficacy
A recent peer-reviewed study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth against resistant strains and highlighted its potential as an adjunct therapy with conventional antibiotics .
Study on Anticancer Effects
Another study focused on the anticancer effects of this compound by administering varying doses to mice with implanted tumors. The findings revealed a substantial reduction in tumor size compared to control groups, suggesting its potential role as a therapeutic agent in oncology .
Mechanism of Action
The mechanism by which 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved can vary, but they often include enzymes or receptors critical to the organism's survival.
Comparison with Similar Compounds
Key Observations :
- Alkylaminoethyl substituents (e.g., diethylaminoethyl) generally exhibit higher yields (90%) compared to heterocyclic substituents (e.g., 1-methylpyrrolidinyl, 72.9%) due to better solubility and reaction efficiency .
- Fluorine substitution at the 8-position (Compound 48) slightly reduces yield (89%) but enhances metabolic stability in biological systems .
- Thiophene-carboximidamide derivatives (e.g., Compound 50) require multi-step coupling reactions, leading to moderate yields (~69%) .
Physicochemical Properties
The molecular weight, solubility, and stability of these compounds are influenced by their substituents:
Biological Activity
6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is a compound that belongs to the tetrahydroquinoline class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 194.25 g/mol. The structural characteristics of this compound contribute significantly to its biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance:
- In vitro studies demonstrated effectiveness against various bacterial strains.
- The compound's structure may enhance its interaction with microbial targets, potentially disrupting their functions.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Mechanism: It may inhibit pathways such as NF-kB, which is crucial in the inflammatory response.
- Case Study: In a study involving human endothelial cells exposed to lipopolysaccharides (LPS), treatment with the compound resulted in reduced levels of pro-inflammatory cytokines like TNF-α and IL-1β .
3. Anticancer Potential
There is emerging evidence suggesting that this compound may exhibit anticancer properties:
- Cell Line Studies: Preliminary studies indicate that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways.
Understanding the mechanisms through which this compound exerts its effects is crucial for its potential therapeutic applications:
1. Interaction with Enzymes and Receptors
The compound appears to interact with various enzymes and receptors involved in disease pathways. For example:
- It may act as a competitive inhibitor for certain enzymes related to inflammation and cancer progression.
2. Modulation of Signaling Pathways
Research indicates that it can modulate critical signaling pathways that control cell survival and proliferation:
- Inhibition of NF-kB signaling has been particularly noted in studies focusing on inflammatory responses .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | |
| Anti-inflammatory | Reduced TNF-α and IL-1β levels | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Anti-inflammatory Activity
In a controlled experiment involving LPS-stimulated human endothelial cells:
- Treatment with the compound significantly decreased the activation of NF-kB and reduced pro-inflammatory cytokine production.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed:
- The compound induced apoptosis and inhibited cell proliferation through modulation of apoptotic signaling pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one and its derivatives?
- Methodology :
- Reductive Amination : Nitro precursors (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) are reduced using hydrogen gas and Pd/C catalyst in ethanol, followed by purification via flash chromatography (yields ~73–90%) .
- Functionalization : Amine intermediates react with thiophene-2-carboximidamide derivatives under argon, using methylthioimidate hydroiodide, followed by extraction with ethyl acetate and column chromatography (yields ~43–69%) .
- Key Data :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Nitro Reduction | H₂, Pd/C, EtOH, 48h | 72.9% | |
| Imidamide Formation | Methylthioimidate, RT, Ar atmosphere | 43–69% |
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR Spectroscopy : ¹H NMR in CDCl₃ or DMSO-d₆ identifies aromatic protons (δ 6.3–6.6 ppm) and aliphatic chains (δ 1.4–3.3 ppm). For example, compound 33 shows methylpyrrolidine protons at δ 2.30 ppm .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 260.2 [M+1] for compound 33) confirm molecular weight .
- HPLC : Purity >95% is standard for biological testing .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents?
- Strategies :
- Catalyst Screening : Pd/C is standard for nitro reductions, but PtO₂ or Raney Ni may improve efficiency for sterically hindered substrates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, as seen in bromination reactions with NBS .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during imidamide synthesis .
Q. What methods are used to evaluate biological activity, such as enzyme inhibition?
- Assays :
- NOS Inhibition : Recombinant human iNOS, eNOS, or nNOS expressed in Sf9 cells are assessed via radioactive NO synthesis assays. IC₅₀ values determine potency .
- Dose-Response Analysis : Compound 50 (tetrahydroquinoline-thiophene derivative) showed 99.6% HPLC purity and specific binding to NOS isoforms .
Q. How do structural modifications (e.g., fluorination) impact pharmacological properties?
- Case Study :
- 8-Fluoro Derivative (Compound 25) : Fluorination at position 8 increases metabolic stability. Synthesis involves direct nitro reduction without purification, suggesting enhanced reactivity .
- Thiophene Carboximidamide (Compound 50) : The thiophene moiety enhances π-π stacking with enzyme active sites, improving inhibition (ESI-MS: m/z 357.2 [M+1]) .
Q. How can contradictory data on reaction yields or biological activity be resolved?
- Approaches :
- Reproducibility Checks : Verify catalyst activation (e.g., Pd/C pre-treatment) and solvent dryness, as moisture reduces hydrogenation efficiency .
- Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) resolves ambiguities in regiochemistry for derivatives like compound 71 .
- Meta-Analysis : Compare HPLC purity (e.g., 95.5% for compound 51 vs. 99.6% for compound 50) to correlate purity with bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
